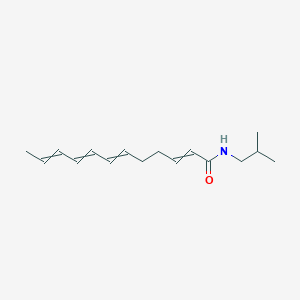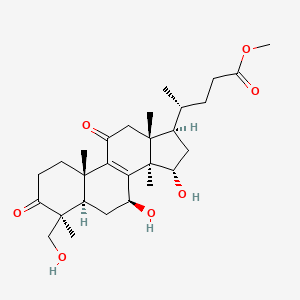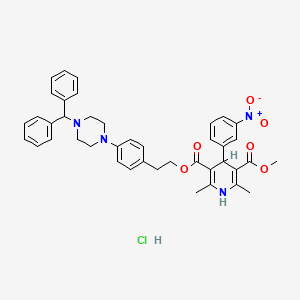
quercetin 3-O-neohesperidoside
説明
Quercetin 3-O-neohesperidoside is a flavonoid with antiplatelet aggregation activities and anti-atherosclerosis .
Synthesis Analysis
A comparative analysis of flavonoid metabolites from different parts of Hemerocallis citrina showed that quercetin 3-O-neohesperidoside was one of the differential flavonoid metabolites . Another study on the development of effective therapeutic molecules from natural sources against Coronavirus Protease also mentioned quercetin 3-O-neohesperidoside .Molecular Structure Analysis
Quercetin 3-O-neohesperidoside has a molecular formula of C27H30O16, an average mass of 610.518 Da, and a monoisotopic mass of 610.153381 Da .Chemical Reactions Analysis
Interactions between polyphenolic antioxidants such as quercetin and naringenin dictate the distinctive redox-related chemical and biological behavior of their mixtures . Another study on the biological effects, chemical steadiness, metabolism, and delivery systems of quercetin mentioned that several factors, including heat, pH, and metal ions, may affect the chemical stability of quercetin during food preparation and storage .Physical And Chemical Properties Analysis
Quercetin 3-O-neohesperidoside has a density of 1.8±0.1 g/cm3, a boiling point of 987.1±65.0 °C at 760 mmHg, and a flash point of 326.7±27.8 °C .科学的研究の応用
1. Role in Reducing Nitric Oxide Production
Research has identified quercetin 3-O-neohesperidoside in the leaves of Costus spicatus. This compound, along with other flavonoids, was evaluated for its ability to inhibit nitric oxide production by activated macrophages (da Silva, Bernardo, & Parente, 2000).
2. Interaction with Human Intestinal Flora
A study on isorhamnetin-3-O-neohesperidoside, a structurally related compound to quercetin 3-O-neohesperidoside, provides insights into the metabolic interactions between this flavonoid and human intestinal bacteria. This research helps to understand the metabolic pathways and effects of traditional herb medicines containing such compounds (Du et al., 2017).
3. Occurrence in Various Plant Species
Flavonol glycosides, including quercetin 3-O-neohesperidoside, have been isolated from Calendula officinalis flowers. The study elucidates the structure and presence of these glycosides in different plant species, contributing to our understanding of plant biochemistry (Vidal-Ollivier et al., 1989).
4. Dermatological Applications
Quercetin 3-O-neohesperidoside, among other compounds, has been shown to have potential applications in dermatology, particularly in skin whitening. A study on compounds isolated from Pruni persicae Flos demonstrates the ability of quercetin 3-O-neohesperidoside to reduce tyrosinase activity and melanin production, suggesting its utility in cosmetic products (Lee, 2014).
5. Antioxidant Properties
Quercetin, a flavonoid closely related to quercetin 3-O-neohesperidoside, is known for its potent antioxidant activity. Research into the antioxidant mechanisms of quercetin and its applications in clinical medicine highlights its potential for various medical applications, including cardiovascular protection and anti-immunosuppression treatment (Yang et al., 2020).
6. Potential in Disease Prevention and Therapy
Quercetin has been discussed for its potential in disease prevention and therapy, particularly due to its bioflavonoid properties. Its role in preventing obesity-related diseases, enhancing physical power, and its anti-infectious and immunomodulatory activities make it a compound of interest for further study (Bischoff, 2008).
作用機序
Quercetin is a specific quinone reductase 2 (QR2) inhibitor, an enzyme which catalyzes metabolism of toxic quinolines. Inhibition of QR2 in plasmodium may potentially cause lethal oxidative stress . Other studies have also shown that quercetin exerts a redox interaction with the electron transport chain (ETC) in the mitochondrion, affecting its membrane potential .
Safety and Hazards
During handling of quercetin 3-O-neohesperidoside, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,25+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBMGZSDYDNBFX-GXPPAHCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952123 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin 3-neohesperidoside | |
CAS RN |
32453-36-4, 29662-79-1 | |
| Record name | Quercetin 3-O-neohesperidoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32453-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin 3-rhamnosylglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029662791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin-3-O-neohesperidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032453364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![cis-3-[2-(3-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649266.png)


![6-(15-Hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B1649270.png)








